molecular formula C11H11BrIN3O B1382599 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416712-53-2

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1382599
CAS No.: 1416712-53-2
M. Wt: 408.03 g/mol
InChI Key: UBBUPTPKYKJAFY-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core substituted with bromine, iodine, and a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, temperature, and catalysts, are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

  • 6-Bromo-3-(tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine
  • 6-Iodo-3-(tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine

Comparison: The tetrahydro-2H-pyran-2-yl group also contributes to its distinct chemical properties and biological activity .

Biological Activity

Overview

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with notable potential in medicinal chemistry. Its unique structure incorporates halogenated groups and a tetrahydropyran moiety, which may influence its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.

PropertyValue
Molecular FormulaC11H11BrIN3O
Molar Mass408.03 g/mol
CAS Number1416712-91-8
Density2.25±0.1 g/cm³ (predicted)
Boiling Point468.0±45.0 °C (predicted)
pKa-0.43±0.30 (predicted)

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related pyrazolo[3,4-b]pyridines have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, indicating significant inhibitory effects on these enzymes .
  • Signal Transduction Pathways : Pyrazolo-pyridine derivatives often modulate signal transduction pathways by interacting with receptors or enzymes involved in cellular proliferation and differentiation processes .
  • Pharmacokinetics : The pharmacokinetic profile of similar compounds suggests that their absorption, distribution, metabolism, and excretion (ADME) characteristics can be favorable for therapeutic use, with some showing good oral bioavailability and low toxicity profiles in animal models .

Anticancer Activity

Research has highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Compounds structurally related to this compound have been tested on various cancer cell lines:

  • HeLa Cells : In vitro studies have shown that these compounds can inhibit the proliferation of cervical cancer cells (HeLa) effectively.
  • A375 Melanoma Cells : Selective inhibition was noted against A375 cells, suggesting potential for melanoma treatment .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds indicated activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values reported were in the range of 4–8 μg/mL for some derivatives, suggesting moderate antimicrobial efficacy .

Case Study 1: CDK Inhibition

In a study examining various pyrazolo[3,4-b]pyridine derivatives, compound 24 exhibited potent inhibition against CDK2 with an IC50 value of 0.36 µM and showed selectivity over CDK9 by a factor of 265-fold. This highlights the potential for developing selective CDK inhibitors based on this scaffold .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial effects of a series of brominated pyrazolo compounds against clinical isolates of Mycobacterium tuberculosis. The promising results indicated that some derivatives had MIC values as low as 0.5 µg/mL against drug-resistant strains, showcasing their therapeutic potential in treating resistant infections .

Properties

IUPAC Name

6-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBUPTPKYKJAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=N3)Br)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
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6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

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